Methoxatin disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrroloquinoline quinone disodium salt, commonly known as PQQ disodium salt, is a redox cofactor and antioxidant. It is a compound that exists naturally in various foods such as fruits, vegetables, and fermented products. Pyrroloquinoline quinone disodium salt has gained attention due to its potential health benefits, including its role in mitochondrial biogenesis, neuroprotection, and cognitive enhancement .
Mechanism of Action
Target of Action
Methoxatin disodium salt, also known as Pyrroloquinoline quinone (PQQ), primarily targets quinoprotein glucose dehydrogenase . This enzyme is used as a glucose sensor in bacteria .
Mode of Action
PQQ acts as a redox cofactor . It participates in enzyme-catalyzed redox reactions, particularly those involving glucose and methanol dehydrogenase . As a cofactor, PQQ facilitates these reactions by accepting or donating electrons, thereby enabling the enzyme to perform its function.
Biochemical Pathways
PQQ is involved in the redox cycling process . It plays a crucial role in the biochemical pathways of glucose and methanol dehydrogenase. These enzymes, with the help of PQQ, catalyze the oxidation of glucose and methanol, respectively . The redox cycling process is essential for various cellular functions, including energy production and cellular growth.
Pharmacokinetics
It is known that pqq is synthesized in bacteria and is also present in mammalian tissues .
Result of Action
The primary result of PQQ’s action is the facilitation of redox reactions, which are crucial for various cellular functions. By acting as a redox cofactor, PQQ helps in the oxidation of glucose and methanol, which is essential for energy production and cellular growth . Furthermore, PQQ is known to stimulate growth in bacteria .
Action Environment
The action of PQQ is influenced by various environmental factors. For instance, the presence of glucose and methanol can affect the activity of PQQ, as these are the substrates for the enzymes it targets . Additionally, the pH and temperature of the environment can also impact the stability and efficacy of PQQ.
Biochemical Analysis
Biochemical Properties
Methoxatin disodium salt acts as a redox cycling cofactor for enzyme-catalyzed redox reactions of glucose and methanol dehydrogenase . It is used in liposomes to establish a simple homogeneous assay for the detection of membrane permeabilization by antimicrobial peptides and synthetic copolymers . In bovine plasma amine oxidase, this compound may act as the cofactor .
Cellular Effects
This compound has been shown to have various effects on cells. It is renowned for its potent antioxidant effects . It is also thought to be involved in a variety of cellular processes, including protecting nerve cells against damage . Moreover, this compound supports proper mitochondrial function and the cellular development of new mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a redox cofactor. It participates in redox reactions, reducing oxidants in an antioxidant effect, and then being recycled back into an active form . It is also involved in the metabolic degradation of dietary lysine, acting as a this compound-dependent 2-aminoadipic 6-semialdehyde dehydrogenase .
Temporal Effects in Laboratory Settings
Researchers have noted that PQQ supplements, which contain this compound, are often used for energy, memory, enhanced focus, and overall brain health .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. One study found that PQQ treatment improved spatial recognition and working memory in a neuroinflammatory Alzheimer’s disease mouse model .
Metabolic Pathways
This compound is involved in the metabolic pathways of glucose and methanol as a redox cofactor . It also plays a role in the metabolic degradation of dietary lysine .
Transport and Distribution
It is known that it is a ubiquitous molecule that influences a multitude of physiological and biochemical processes .
Subcellular Localization
It is known to support the proper function of mitochondria, the power centers of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrroloquinoline quinone disodium salt can be synthesized through chemical and microbial methods. The chemical synthesis involves the oxidation of pyrroloquinoline quinone using various oxidizing agents. The microbial synthesis involves the use of bacteria such as Hyphomicrobium denitrificans, which can produce pyrroloquinoline quinone through fermentation processes .
Industrial Production Methods
Industrial production of pyrroloquinoline quinone disodium salt typically involves fermentation using high-yielding bacterial strains. The fermentation process is optimized to increase the yield of pyrroloquinoline quinone, followed by purification steps to obtain the disodium salt form. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Pyrroloquinoline quinone disodium salt undergoes various chemical reactions, including:
Oxidation: Pyrroloquinoline quinone acts as a redox cofactor and can undergo oxidation-reduction reactions.
Reduction: It can be reduced by various reducing agents.
Substitution: Pyrroloquinoline quinone can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrroloquinoline quinone can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Pyrroloquinoline quinone disodium salt has a wide range of scientific research applications:
Chemistry: Used as a redox cofactor in various enzymatic reactions.
Biology: Studied for its role in mitochondrial biogenesis and cellular energy production.
Medicine: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Used in the development of dietary supplements and functional foods due to its antioxidant properties .
Comparison with Similar Compounds
Pyrroloquinoline quinone disodium salt is unique compared to other similar compounds due to its specific redox properties and biological effects. Similar compounds include:
Nicotinamide adenine dinucleotide (NAD): Another redox cofactor involved in cellular energy production.
Flavin adenine dinucleotide (FAD): A redox cofactor that participates in various metabolic processes.
Coenzyme Q10 (Ubiquinone): An antioxidant that plays a role in mitochondrial electron transport
Pyrroloquinoline quinone disodium salt stands out due to its ability to stimulate mitochondrial biogenesis and its neuroprotective effects, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
122628-50-6 |
---|---|
Molecular Formula |
C14H6N2NaO8 |
Molecular Weight |
353.19 g/mol |
IUPAC Name |
disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate |
InChI |
InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24); |
InChI Key |
DITJMKNNGYPPQD-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.